Regioisomer-Specific Physicochemical Profile
Comparison of computed physicochemical properties across the three (trifluoromethyl)benzylhydrazine regioisomers reveals isomer-specific differences. The XLogP3 value for the 4-substituted isomer is 1.4 [1], whereas the 3-substituted isomer exhibits a LogP value of 2.76 [2]. While the computed LogP for the 2-substituted (ortho) isomer is less readily available, its positional difference from the 3- and 4-isomers is expected to yield a distinct value. The topological polar surface area (PSA) is identical across all three regioisomers at 38.05 Ų [2]. Additionally, the computed boiling point of (2-(trifluoromethyl)benzyl)hydrazine is 254.4 ± 40.0 °C (at 760 Torr), with a flash point of 107.7 ± 27.3 °C and a calculated aqueous solubility of 4.2 g/L at 25 °C .
| Evidence Dimension | XLogP3 / LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3: ~1.4–2.76 (ortho-CF₃; computed) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzylhydrazine: XLogP3 = 1.4 [1]; 3-(Trifluoromethyl)benzylhydrazine: LogP = 2.76 [2] |
| Quantified Difference | Absolute differences in LogP values among regioisomers of ~0–1.36 log units depending on substitution pattern. |
| Conditions | Computed properties using XLogP3 (PubChem) and LogP (Molbase/Chemsrc); calculated boiling point and solubility data from Chem960 . |
Why This Matters
Even modest differences in LogP can significantly impact membrane permeability, oral bioavailability, and non-specific binding in biological assays, making regioisomer-specific procurement essential for reproducible results.
- [1] PubChem Compound Summary: (4-(Trifluoromethyl)benzyl)hydrazine, CID 52973. National Center for Biotechnology Information (2025). View Source
- [2] Molbase: 3-Trifluoromethylbenzylhydrazine (CAS 51421-34-2) Properties. Molbase.cn. View Source
